1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole
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Overview
Description
1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a triazole ring, a sulfonyl group, and a substituted phenyl ring. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-4-methyl-2-propoxyphenyl sulfone and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl-triazole bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various triazole derivatives.
Scientific Research Applications
1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine
- 1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine
Comparison: 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H14ClN3O3S |
---|---|
Molecular Weight |
315.78 g/mol |
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C12H14ClN3O3S/c1-3-4-19-11-5-9(2)10(13)6-12(11)20(17,18)16-8-14-7-15-16/h5-8H,3-4H2,1-2H3 |
InChI Key |
NOAXXYBQNLJJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
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